molecular formula C8H17NO B14698697 N-(3,3-dimethylbutan-2-yl)acetamide CAS No. 23602-17-7

N-(3,3-dimethylbutan-2-yl)acetamide

Cat. No.: B14698697
CAS No.: 23602-17-7
M. Wt: 143.23 g/mol
InChI Key: UHISWKXODLBRNT-UHFFFAOYSA-N
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Description

N-(3,3-dimethylbutan-2-yl)acetamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,3-dimethylbutan-2-yl)acetamide can be synthesized through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a straightforward route to access this hindered amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the hydroamination method mentioned above can be scaled up for industrial applications. The reaction conditions typically involve the use of olefins and nitroarenes under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)acetamide involves its interaction with molecular targets and pathways in biological systems. The compound’s hindered amine structure allows it to bind selectively to specific enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-dimethylbutan-2-yl)acetamide stands out due to its unique hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the preparation of drug candidates and other specialized chemical products .

Properties

CAS No.

23602-17-7

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(3,3-dimethylbutan-2-yl)acetamide

InChI

InChI=1S/C8H17NO/c1-6(8(3,4)5)9-7(2)10/h6H,1-5H3,(H,9,10)

InChI Key

UHISWKXODLBRNT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NC(=O)C

Origin of Product

United States

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